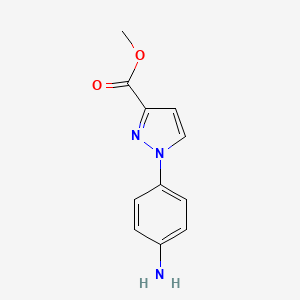

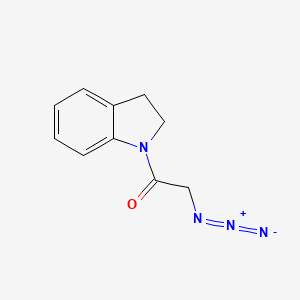

![molecular formula C15H21FN2O2 B1399013 Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate CAS No. 1291198-50-9](/img/structure/B1399013.png)

Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate

Descripción general

Descripción

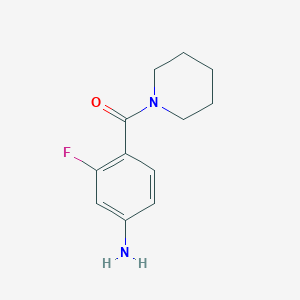

Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate is a chemical compound with the CAS Number: 1291198-50-9. It has a molecular weight of 280.34 and its IUPAC name is ethyl 2-[4-(2-fluorophenyl)-1-piperazinyl]propanoate . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21FN2O2/c1-3-20-15(19)12(2)17-8-10-18(11-9-17)14-7-5-4-6-13(14)16/h4-7,12H,3,8-11H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular formula is C15H21FN2O2 and it has a molecular weight of 280.34 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Catalytic Enantioselective Synthesis : The compound has been involved in the synthesis of potential therapeutic agents for cocaine abuse. A key step is the catalytic enantioselective addition of dimethylzinc to acetophenone derivatives (Forrat, Ramón, & Yus, 2007).

- Synthesis of Flunarizine : The compound is used in the industrial production of flunarizine, a calcium channel blocker with applications in treating migraines, dizziness, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).

- Synthesis for Multigram Quantities : A process involving (S)-(+)-atrolactic acid permits the synthesis of multigram quantities of related compounds, important for potential therapeutic applications (Prisinzano et al., 2003).

Medicinal Chemistry and Drug Development

- Serotonin Receptor Affinity : Synthesized aminophosphonates bearing the compound's moiety showed moderate interactions with serotonin 5-HT1A, 5-HT6, and 5-HT7 receptors (Lewkowski et al., 2016).

- Potential Cocaine Abuse Therapeutic Agents : Studies on analogs of the compound have demonstrated potential in the development of long-acting therapeutic agents for cocaine abuse (Hsin et al., 2003).

Analytical Chemistry Applications

- Micellar Liquid Chromatography : The compound has been analyzed in the presence of degradation products using micellar liquid chromatography, highlighting its stability and potential for various pharmaceutical applications (El-Sherbiny et al., 2005).

Therapeutic Agent Development

- Dopamine Transporter Affinity : Research into extended-release versions of the compound-related therapeutic agents has been conducted to improve its application in treating cocaine abuse (Lewis et al., 1999).

Radiochemistry and PET Imaging

- Positron Emission Tomography : The compound has been used in research related to PET imaging, specifically targeting serotonin 5-HT1A receptors (Plenevaux et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been associated with various biological activities

Mode of Action

It’s worth noting that piperazine derivatives have been found to interact with multiple receptors, which could potentially influence the development of new useful derivatives .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to increase the phosphorylation of h2ax in mcf-7 cells , suggesting potential cellular effects.

Propiedades

IUPAC Name |

ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c1-3-20-15(19)12(2)17-8-10-18(11-9-17)14-7-5-4-6-13(14)16/h4-7,12H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORYHYFDNCJVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCN(CC1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

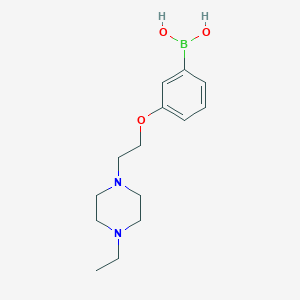

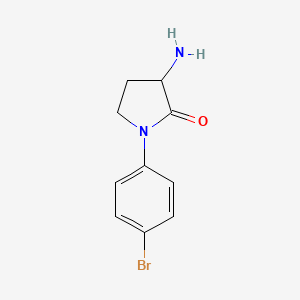

![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)

![2-[(4-Iodophenoxy)methyl]pyrrolidine](/img/structure/B1398940.png)